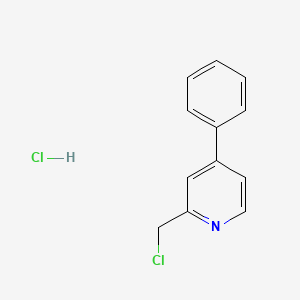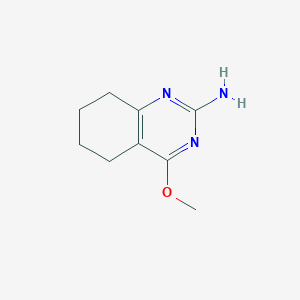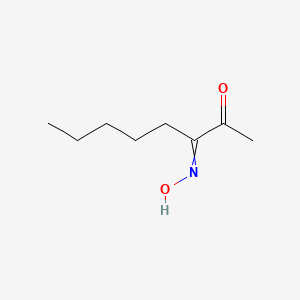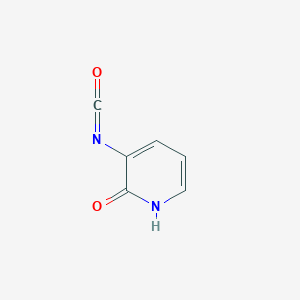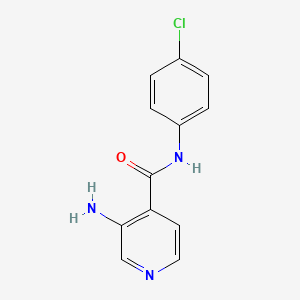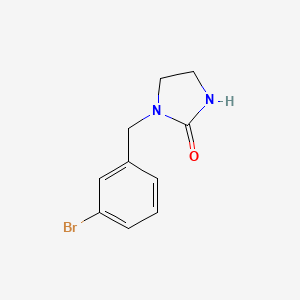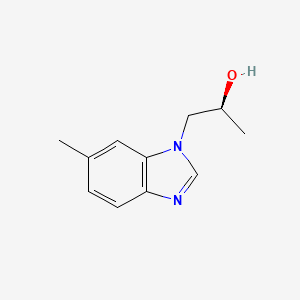
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is a chiral compound with a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-(6-methyl-benzimidazol-1-yl)-ethanol: The non-chiral version of the compound.
2-(6-Methyl-benzimidazol-1-yl)-ethanol: Lacks the methyl group on the ethyl chain.
1-Methyl-2-(benzimidazol-1-yl)-ethanol: Lacks the methyl group on the benzimidazole ring.
Uniqueness
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methyl group on both the benzimidazole ring and the ethyl chain can also influence its chemical reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(2S)-1-(6-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-10-11(5-8)13(7-12-10)6-9(2)14/h3-5,7,9,14H,6H2,1-2H3/t9-/m0/s1 |
Clé InChI |
NUCUHKBUOLFSGT-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=CN2C[C@H](C)O |
SMILES canonique |
CC1=CC2=C(C=C1)N=CN2CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


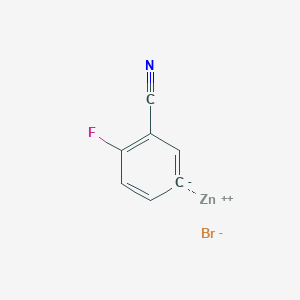



![5-[[4-Methoxy-3-(phenylmethoxy)phenyl]methyl]-2,4-pyrimidinediamine](/img/structure/B8685936.png)
![5-Isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8685940.png)

